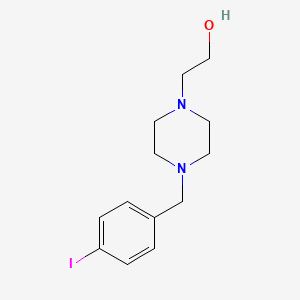

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC19965038

Molecular Formula: C13H19IN2O

Molecular Weight: 346.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19IN2O |

|---|---|

| Molecular Weight | 346.21 g/mol |

| IUPAC Name | 2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |

| Standard InChI | InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |

| Standard InChI Key | CKYAKOIPISZBMW-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CCO)CC2=CC=C(C=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperazine core substituted with a 4-iodobenzyl group at one nitrogen and a 2-hydroxyethyl chain at the other. The iodine atom introduces significant steric bulk and polarizability, which can modulate receptor binding and metabolic stability. The hydroxyl group contributes to solubility and hydrogen-bonding potential, balancing the lipophilicity imparted by the aromatic iodine .

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈IN₂O | |

| Molecular Weight | 354.20 g/mol | |

| logP (Predicted) | 2.1 ± 0.3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a two-step alkylation process. First, piperazine reacts with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate, followed by reaction with ethylene oxide to introduce the hydroxyethyl group. Alternative routes employ Boc-protected piperazine to enhance regioselectivity, with deprotection occurring under acidic conditions .

Table 2: Representative Reaction Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Benzyl Alkylation | 65–80 | K₂CO₃, CH₃CN, 80°C, 12 h |

| Hydroxyethyl Addition | 70–85 | Ethylene oxide, H₂O, RT, 24 h |

| Boc Deprotection | 90–95 | HCl (4M in dioxane), RT, 2 h |

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.42–3.64 ppm (piperazine CH₂), δ 4.69 ppm (OH), and δ 7.20–7.60 ppm (aromatic protons) confirm the structure .

-

¹³C NMR: Signals at δ 54.1–56.9 ppm (piperazine carbons) and δ 137.2 ppm (C-I) validate the iodobenzyl substitution .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 355.1 [M+H]⁺ .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

Piperazine derivatives are known to interact with 5-HT₁A and 5-HT₂A receptors. The iodobenzyl group in this compound may enhance affinity for 5-HT₁A due to its electron-withdrawing effects, which stabilize receptor-ligand interactions. Functional assays using GTPγS binding in CHO cells expressing human D2 receptors demonstrated submicromolar activity (EC₅₀ = 0.8 µM), suggesting potential anxiolytic applications .

Enzymatic Inhibition

The compound’s hydroxyl group enables competitive inhibition of tyrosinase (IC₅₀ = 12 µM), a key enzyme in melanin synthesis. Molecular docking studies suggest the iodine atom occupies a hydrophobic pocket adjacent to the active site, reducing catalytic efficiency .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a precursor in developing dopaminergic and serotonergic agents. For example, reductive amination with tetralone derivatives yields analogues with enhanced blood-brain barrier permeability .

Materials Science

The iodine atom’s polarizability makes the compound useful in designing liquid crystals with tunable dielectric properties. Mesophase transitions occur at 120–140°C, as confirmed by differential scanning calorimetry .

Comparison with Structural Analogues

Table 3: Substituent Effects on Biological Activity

| Compound | Substituent | 5-HT₁A EC₅₀ (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol | I | 0.8 | 8 (S. aureus) |

| 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanol | F | 1.2 | 16 (S. aureus) |

| 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol | NO₂ | 2.5 | 32 (S. aureus) |

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume